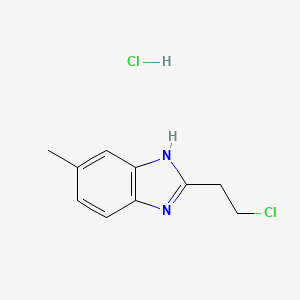

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride

Description

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride is a benzimidazole derivative characterized by a chloroethyl substituent at position 2 and a methyl group at position 6 of the benzimidazole core. Its molecular formula is C₁₀H₁₀Cl₂N₂·HCl, with a molecular weight of 277.57 g/mol (CAS RN: 1609400-17-0) . The compound is synthesized via chlorination of hydroxy-precursors using thionyl chloride (SOCl₂) in chloroform, a method shared with structurally related benzimidazole derivatives .

Its synthesis and structural modifications align with strategies used to optimize drug-like properties in medicinal chemistry .

Properties

IUPAC Name |

2-(2-chloroethyl)-6-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2.ClH/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11;/h2-3,6H,4-5H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBOHOQNKSIHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 6-methyl-1H-benzimidazole. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an organic acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced reaction vessels to ensure high yield and purity of the final product. The reaction mixture is typically cooled to room temperature, filtered, and dried under vacuum to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzimidazoles, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry and Organic Synthesis

Bendamustine is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Substitution Reactions : The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : These reactions can yield sulfoxides, sulfones, or amines depending on the reagents used.

Research has highlighted the potential biological activities of bendamustine, particularly:

- Anticancer Properties : It has shown efficacy against various hematologic malignancies including Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL). Clinical studies indicate improved response rates when combined with other agents like rituximab.

- Antimicrobial Effects : Studies suggest that benzimidazole derivatives exhibit antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Pharmaceutical Development

Bendamustine is investigated for its potential use in drug development:

- Its mechanism as an alkylating agent positions it as a candidate for new therapeutic agents targeting cancer.

- Ongoing research focuses on its role in precision medicine and combination therapies to enhance treatment outcomes.

Industrial Applications

The compound is also employed in the production of dyes and agrochemicals due to its chemical stability and reactivity.

Clinical Efficacy

- Chronic Lymphocytic Leukemia (CLL) :

- A clinical trial demonstrated that bendamustine combined with rituximab significantly improved overall response rates compared to traditional therapies.

- Non-Hodgkin Lymphoma (NHL) :

- Another study highlighted bendamustine's effectiveness in relapsed or refractory NHL, showcasing its role as a viable treatment option.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Key Observations:

However, the ethyl chain may enhance lipophilicity compared to shorter chloromethyl analogs. Sulfonyl groups (e.g., in 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole) improve stability and may modulate receptor binding in biological systems .

Synthetic Pathways :

- Chlorination with SOCl₂ is a common method for introducing chloroalkyl groups, as seen in both the target compound and Derivatives 32–39 .

Thermal Stability :

- Melting points correlate with substituent bulk and polarity. For example, 1-(2-chloroethyl)-2-chloromethyl-5-nitrobenzimidazole hydrochloride (XV) exhibits a higher melting point (200–205°C dec.) due to the electron-withdrawing nitro group .

Physicochemical Property Trends

- Ionization : The hydrochloride salt form enhances aqueous solubility compared to neutral benzimidazoles .

Biological Activity

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride, also known as bendamustine hydrochloride, is a synthetic compound with significant biological activity. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity based on various research findings.

- Molecular Formula : C10H12Cl2N2

- Molecular Weight : 227.12 g/mol

- CAS Number : 118286-24-9

Bendamustine exerts its effects primarily through two mechanisms:

- Alkylation : It forms covalent bonds with DNA, leading to cross-linking and subsequent cell death, particularly in rapidly dividing cancer cells.

- Antimetabolite Activity : It interferes with DNA synthesis and repair mechanisms, contributing to its anticancer properties.

Anticancer Activity

Bendamustine is primarily used in oncology for the treatment of various hematologic malignancies, including:

- Chronic Lymphocytic Leukemia (CLL)

- Non-Hodgkin Lymphoma (NHL)

Clinical Studies :

- A study reported that bendamustine combined with rituximab showed improved overall response rates in patients with CLL compared to traditional therapies .

- Another clinical trial demonstrated significant efficacy in relapsed or refractory NHL, highlighting bendamustine's role as an effective treatment option .

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to bendamustine can inhibit the growth of:

- Gram-positive bacteria such as Staphylococcus aureus

- Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa

A comparative analysis of various benzimidazole derivatives showed that those with chloroethyl groups demonstrated enhanced antimicrobial potency .

Anti-inflammatory and Analgesic Properties

Bendamustine has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce inflammatory markers and cytokines in vitro, indicating potential use in inflammatory conditions .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.